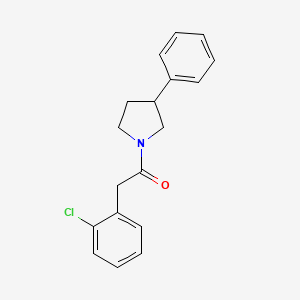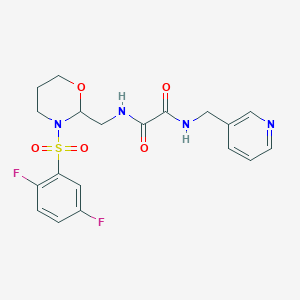
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is structurally similar to ketamine and phencyclidine (PCP) and has been used for scientific research purposes. DCK has shown promising results in the treatment of depression, anxiety, and chronic pain. In
Scientific Research Applications
Environmental Toxicity and Remediation Efforts
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, as a compound related to chlorinated solvents and organohalides, has been the subject of various environmental studies. The research focuses on the environmental persistence, toxicity, and potential remediation strategies for chlorophenols and similar organohalide compounds.
Environmental Occurrence and Toxicity : Chlorophenols, to which 2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is structurally related, are known to be persistent environmental pollutants that can accumulate in ecosystems. They are primarily released from industrial processes and agricultural activities. These compounds have been found to exert moderate to considerable toxic effects on mammalian and aquatic life, with long-term exposure being particularly concerning for fish and other aquatic organisms due to their ability to bioaccumulate through food chains. The toxic effects include oxidative stress, immune system disruption, endocrine dysfunction, and at higher concentrations, cell proliferation and cancer promotion in affected organisms (Ge et al., 2017).
Remediation Strategies : Emerging organohalides, akin to 2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, have prompted the development of novel remediation methods. Techniques such as photodegradation, chemical oxidation, and especially bioremediation, have shown promise in degrading these persistent pollutants. Microbial reductive dehalogenation, in particular, offers a potentially effective in situ method for the removal of such contaminants from the environment, focusing on the breakdown of complex organohalides into less harmful substances (He et al., 2021).
Polyvinylpyrrolidone (PVP) in Drug Delivery Systems
Polyvinylpyrrolidone (PVP), a polymer structurally related to 2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone through the pyrrolidinyl moiety, has found extensive use in pharmaceutical formulations. PVP serves as a versatile excipient due to its inertness, non-toxicity, and biocompatibility, enhancing the bioavailability and stability of drugs. It has been employed in various delivery systems, including microparticles, nanoparticles, and hydrogels, to improve the delivery and efficacy of both natural and synthetic active compounds (Franco & De Marco, 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKKJDHEDLAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)

![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)


![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)

![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)
![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748544.png)



![1-[6-(4-Methoxyphenoxy)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2748551.png)